molecular formula C12H12F3NO4S B2510873 methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate CAS No. 1325549-67-4

methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate

Cat. No.: B2510873
CAS No.: 1325549-67-4
M. Wt: 323.29
InChI Key: ZOHBBUUYGKCNSA-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C12H12F3NO4S and its molecular weight is 323.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrimidine Derivatives : This compound is used as a precursor in synthesizing various derivatives, such as trifluoromethylsulfenyl-, trifluoromethylsulfinyl-, and trifluoromethylsulfonyl groups. These groups are instrumental in producing 2,5-substituted 4(3H)-pyrimidones through reactions with aliphatic and aromatic amidines (Sokolenko et al., 2017).

  • Polymerization and Material Science : It is involved in atom transfer radical polymerization (ATRP) processes, which are key in creating polymers with specific properties. For instance, it's used in the synthesis of polymers with controlled chain-end functionalities (Mendes et al., 2014).

  • Catalysis and Chemical Reactions : In the field of catalysis, this compound has been utilized for its ability to activate alkyl halides in the presence of metallic copper, playing a crucial role in various polymerization and catalytic processes (Peng et al., 2013).

Applications in Organic Chemistry and Synthesis

  • Synthesis of Functionalized Compounds : It is used in the synthesis of various functionalized compounds, including the preparation of sulfur ylides from enaminosulfonium salts, which are important in organic synthesis (Severin & Braeutigam, 1979).

  • Synthesis of Hydrophobic and Zwitterionic Polymers : This compound is also employed in the synthesis of hydrophobically modified sulfobetaine copolymers. These polymers exhibit unique properties like antifouling and hemocompatibility, making them suitable for specialized applications (Woodfield et al., 2014).

  • Photopolymerization and Material Applications : It has been found useful in the preparation of ionic-bonded negative photosensitive polyimides. These materials demonstrate potential for fine pattern formation, which is essential in various industrial applications (Fukushima et al., 2003).

Environmental and Agricultural Research

  • Study of Herbicide Metabolites : In environmental science, this compound has been used to study the metabolites of herbicides, like triflusulfuron methyl, in microbial and rat models. This research is crucial for understanding the environmental impact and degradation pathways of agricultural chemicals (Dietrich et al., 1995).

Properties

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorophenyl)sulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c1-16(2)6-11(12(17)20-3)21(18,19)10-5-8(14)7(13)4-9(10)15/h4-6H,1-3H3/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHBBUUYGKCNSA-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=C(C=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.